5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE
Overview
Description
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a 4-methoxybenzyloxy group and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated pyrazine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrazine derivative with significant biological activities.
Uniqueness
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyloxy group and amine functionality make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3,(H2,13,14) |
InChI Key |
ARZFVAXESBGVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(N=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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